Piruvato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Se agrega comúnmente a los medios de cultivo celular como una fuente adicional de energía y también puede tener efectos protectores contra el peróxido de hidrógeno . El pirovinato de sodio juega un papel crucial en la respiración celular y el metabolismo, actuando como un intermedio en varias vías bioquímicas .

Aplicaciones Científicas De Investigación

El pirovinato de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El pirovinato de sodio ejerce sus efectos a través de varios mecanismos:

Producción de energía: Se convierte en acetil coenzima A, que ingresa al ciclo del ácido tricarboxílico (TCA) para producir ATP.

Propiedades antioxidantes: El pirovinato de sodio elimina las especies reactivas del oxígeno (ROS), como el peróxido de hidrógeno, reduciendo el estrés oxidativo.

Vías metabólicas: Desempeña un papel en la glucólisis y la gluconeogénesis, influyendo en el metabolismo de la glucosa y la producción de energía.

Compuestos similares:

Ácido pirúvico: La forma ácida conjugada del piruvato, involucrada en vías metabólicas similares.

Lactato: La forma reducida del piruvato, producida en condiciones anaeróbicas.

Acetil-CoA: Un intermedio clave en el metabolismo, formado a partir del piruvato.

Singularidad del pirovinato de sodio: El pirovinato de sodio es único debido a su estabilidad y solubilidad en agua, lo que facilita su manejo y uso en diversas aplicaciones en comparación con el ácido pirúvico . Su capacidad para atravesar la barrera hematoencefálica y sus efectos protectores contra el estrés oxidativo lo diferencian aún más de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Sodium pyruvate is produced as part of glycolysis and is an intermediate in many metabolic pathways . It interacts with various enzymes and proteins, acting as a reducing agent in biocompatible aqueous photoinduced azide–alkyne cycloaddition (CuAAC) reactions .

Cellular Effects

Sodium pyruvate has protective effects against oxygen radicals . It plays a crucial role in maintaining cell viability and energy production under high-glucose conditions . It influences cell function by maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .

Molecular Mechanism

Sodium pyruvate exerts its effects at the molecular level by suppressing poly (ADP-ribose) polymerase (PARP) activity, thereby maintaining glycolysis–TCA cycle flux and ATP production under high-glucose conditions .

Temporal Effects in Laboratory Settings

The effects of sodium pyruvate can change over time in laboratory settings. For instance, it triggers a copper (I)-catalyzed 1,3-dipolar cycloaddition reaction under UV light irradiation, exhibiting oxygen tolerance and temporal control .

Dosage Effects in Animal Models

The effects of sodium pyruvate vary with different dosages in animal models. For example, treatment with exogenous sodium pyruvate has been shown to ameliorate hyperglycemia, retinopathy, and nephropathy in streptozotocin-induced diabetic animals .

Metabolic Pathways

Sodium pyruvate is involved in various metabolic pathways. It can be converted into acetyl CoA and enter the TCA Cycle . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Sodium pyruvate is transported and distributed within cells and tissues. It is incorporated into cells via monocarboxylate transporters (MCTs) .

Subcellular Localization

Sodium pyruvate is localized within various subcellular compartments. Its activity or function can be influenced by its localization or accumulation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método para preparar pirovinato de sodio implica la recristalización. El proceso incluye disolver un producto crudo de pirovinato de sodio en agua purificada, filtrar para eliminar las impurezas inorgánicas y luego cristalizar y precipitar el pirovinato de sodio agregando la solución a un baño de hielo que contiene etanol anhidro . El producto húmedo se seca luego a presión reducida, se tamiza y se pulveriza para obtener el pirovinato de sodio sólido blanco puro .

Métodos de producción industrial: La producción industrial de pirovinato de sodio a menudo implica la síntesis química del ácido pirúvico, que luego se neutraliza con hidróxido de sodio para formar pirovinato de sodio. Este proceso se puede optimizar para obtener un alto rendimiento y pureza, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: El pirovinato de sodio experimenta varias reacciones químicas, que incluyen:

Oxidación: El pirovinato de sodio se puede oxidar para producir acetato, agua y dióxido de carbono.

Reducción: Se puede reducir para formar lactato en condiciones anaeróbicas.

Sustitución: El pirovinato de sodio puede participar en reacciones de sustitución, donde el anión piruvato actúa como un nucleófilo.

Reactivos y condiciones comunes:

Oxidación: El peróxido de hidrógeno es un reactivo común utilizado en la oxidación del pirovinato de sodio.

Reducción: La lactato deshidrogenasa es una enzima que cataliza la reducción del piruvato a lactato.

Productos principales:

Oxidación: Acetato, agua y dióxido de carbono.

Reducción: Lactato.

Comparación Con Compuestos Similares

Pyruvic Acid: The conjugate acid form of pyruvate, involved in similar metabolic pathways.

Lactate: The reduced form of pyruvate, produced under anaerobic conditions.

Acetyl-CoA: A key intermediate in metabolism, formed from pyruvate.

Uniqueness of Sodium Pyruvate: Sodium pyruvate is unique due to its stability and solubility in water, making it easier to handle and use in various applications compared to pyruvic acid . Its ability to cross the blood-brain barrier and its protective effects against oxidative stress further distinguish it from other similar compounds .

Propiedades

Número CAS |

113-24-6 |

|---|---|

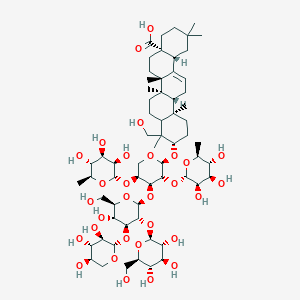

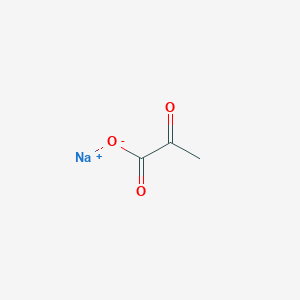

Fórmula molecular |

C3H4NaO3 |

Peso molecular |

111.05 g/mol |

Nombre IUPAC |

sodium;2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6); |

Clave InChI |

DAQHMCWYXJEOCG-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)[O-].[Na+] |

SMILES isomérico |

CC(=O)C(=O)[O-].[Na+] |

SMILES canónico |

CC(=O)C(=O)O.[Na] |

Key on ui other cas no. |

113-24-6 |

Descripción física |

Liquid; Dry Powder White to pale yellow powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Sinónimos |

2-Oxopropanoic Acid Sodium Salt; Sodium Pyruvate; Sodium α-Ketopropionate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide](/img/structure/B127399.png)

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)